2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid
Description
2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the second position and a hydroxymethyl group at the fifth position on the benzene ring
Properties
IUPAC Name |
2-fluoro-5-[2-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-13-6-5-9(7-12(13)14(17)18)11-4-2-1-3-10(11)8-16/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIPRCXAVGSPPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689047 | |
| Record name | 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261902-23-1 | |
| Record name | 4-Fluoro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzoic acid with a suitable hydroxymethylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group in 2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid can undergo oxidation to form a carboxylic acid group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 2-Fluoro-5-(2-carboxyphenyl)benzoic acid.
Reduction: Various hydroxylated derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: 2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of new biochemical assays and probes.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, 2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
- 2-Fluoro-5-(hydroxymethyl)phenylboronic acid
- 2-Fluoro-4-(hydroxymethyl)benzoic acid
- 3-Fluoro-5-(hydroxymethyl)benzoic acid
Comparison: 2-Fluoro-5-(2-hydroxymethylphenyl)benzoic acid is unique due to the specific positioning of the fluorine and hydroxymethyl groups. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the fluorine atom at the second position enhances its stability and reactivity, making it a valuable compound in various applications.
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